molecular formula C14H11ClO2 B1278779 2-(Benzyloxy)benzoyl chloride CAS No. 4349-62-6

2-(Benzyloxy)benzoyl chloride

Cat. No. B1278779
CAS RN: 4349-62-6
M. Wt: 246.69 g/mol
InChI Key: ITDFRSCTQXOUAC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzoyl chloride, also known as benzyloxycarbonyl chloride, is an important organic compound widely used in the synthesis of pharmaceuticals and other compounds. It is widely used in the synthesis of peptides, peptidomimetics, and other compounds with a wide range of applications in the pharmaceutical, medical, and industrial fields.

Scientific Research Applications

Synthesis of 2-Arylbenzothiazoles

2-(Benzyloxy)benzoyl chloride is used in the synthesis of 2-arylbenzothiazoles . These compounds are important in pharmaceutical chemistry due to their wide range of pharmacological properties. They have been found to have antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anticonvulsant properties, among others .

Derivatization of Biogenic Amines

This compound is used in the derivatization of biogenic amines (BAs) prior to high-performance liquid chromatography determination . This process is important for the detection and quantification of BAs in various samples .

Halogen Exchange Reaction

2-(Benzyloxy)benzoyl chloride plays an essential role in the halogen exchange reaction . This reaction is important in the synthesis of various organic compounds .

Reduction of Cardiac White Blood Cell Concentration

The compound has been observed to reduce cardiac white blood cell concentration . This property is beneficial in the treatment of various cardiovascular diseases .

Preparation of Benzyl Ethers and Esters

2-(Benzyloxy)benzoyl chloride is used in the preparation of benzyl ethers and esters . These compounds have various applications in the chemical and pharmaceutical industries .

Synthesis of Fluorescent Pigment Dyeing Substrates

2-(Benzyloxy)benzoyl chloride is used in the synthesis of 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which act as fluorescent pigment dyeing substrates . These compounds are used in various industrial applications, including textile dyeing .

Mechanism of Action

Target of Action

The primary targets of 2-(Benzyloxy)benzoyl chloride are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Mode of Action

2-(Benzyloxy)benzoyl chloride interacts with its targets through a series of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

The compound affects the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

Pharmacokinetics

Similar compounds have been shown to have high lipophilic properties and longer elimination times, indicating that they are extensively distributed in deep tissues during absorption .

Result of Action

The result of the compound’s action is the formation of new compounds through a series of reactions . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action of 2-(Benzyloxy)benzoyl chloride can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Furthermore, the rate of reaction can be influenced by the difference in electronegativity .

properties

IUPAC Name

2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDFRSCTQXOUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451366
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4349-62-6
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxybenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 78 (3.1 g, 13.6 mmol) in dry toluene (150 ml)was added SOCl2 (12.9 g, 109.1 mmol). The mixture was reflux for 8 h and evaporated to give 83 as yellow liquid to use directly in the next step. (2.55 g, 10.3 mmol). Yield: 79.07%.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Yield
79.07%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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